molecular formula C7H11N3O2 B12888480 Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate

Cat. No.: B12888480
M. Wt: 169.18 g/mol
InChI Key: LFSHHDGJAUFZGD-UHFFFAOYSA-N
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Description

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and regioselective, often carried out in the presence of a copper catalyst under mild conditions.

Industrial Production Methods

Industrial production of Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-(triazol-2-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)6(2)10-8-4-5-9-10/h4-6H,3H2,1-2H3

InChI Key

LFSHHDGJAUFZGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1N=CC=N1

Origin of Product

United States

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